

Spectroscopic Analysis of 2-lodo-5-nitrotoluene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-lodo-5-nitrotoluene**, a key intermediate in pharmaceutical and chemical synthesis.[1] The document outlines the structural characterization of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Detailed experimental protocols for these analytical techniques are also provided, alongside a logical workflow for its synthesis and subsequent analysis.

Core Spectroscopic Data

The structural elucidation of **2-lodo-5-nitrotoluene** is accomplished through the combined interpretation of data from various spectroscopic techniques. The quantitative data is summarized in the tables below for clarity and comparative analysis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of **2-lodo-5-nitrotoluene** is characterized by its molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for **2-lodo-5-nitrotoluene**



m/z (Mass-to-Charge Ratio)	Relative Abundance	Fragment Ion
263	High	[M]+ (Molecular Ion)
90	Medium	[C7H6]+
89	Medium	[C7H5]+

Data sourced from PubChem, NIST Mass Spectrometry Data Center.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the **2-lodo-5-nitrotoluene** molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Table 2: Infrared (IR) Spectroscopy Data for 2-lodo-5-nitrotoluene

Wavenumber (cm ⁻¹)	Intensity	Assignment	
~3100-3000	Medium	Aromatic C-H Stretch	
~2950-2850	Medium	Aliphatic C-H Stretch (from Methyl group)	
~1520	Strong	Asymmetric NO ₂ Stretch	
~1345	Strong	Symmetric NO ₂ Stretch	
~1600, ~1475	Medium to Weak	Aromatic C=C Bending	
~850-800	Strong	C-H Out-of-plane Bending (indicative of substitution pattern)	
Below 700	Medium	C-I Stretch	

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in **2-lodo-5-nitrotoluene**. The chemical shifts, splitting patterns, and integration values are key to assigning the protons to their respective positions on the aromatic ring and the methyl group.

Table 3: ¹H NMR Spectroscopy Data for **2-lodo-5-nitrotoluene**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.5	Singlet	3H	-СН3
~7.5	Doublet	1H	Aromatic H
~8.0	Doublet of doublets	1H	Aromatic H
~8.5	Doublet	1H	Aromatic H

Note: Predicted values based on typical chemical shifts for similar aromatic nitro compounds. The exact chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Table 4: ¹³C NMR Spectroscopy Data for **2-lodo-5-nitrotoluene**



Chemical Shift (δ, ppm)	Assignment
~20	-CH₃
~90	C-I
~120-140	Aromatic C-H
~145	Aromatic C-NO ₂
~150	Aromatic C-CH₃

Note: Predicted values based on typical chemical shifts for substituted nitrobenzenes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Sample Preparation for Spectroscopic Analysis

Proper sample preparation is crucial for obtaining high-quality spectroscopic data. For **2-lodo-5-nitrotoluene**, a solid at room temperature, the following methods are recommended.

- Infrared (IR) Spectroscopy (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of 2-lodo-5-nitrotoluene with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the mixture into a pellet-pressing die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - o Dissolve 5-10 mg of **2-lodo-5-nitrotoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4]



- Ensure the sample has completely dissolved; gentle warming or vortexing may be applied
 if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
- Cap the NMR tube and place it in the NMR spectrometer.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of **2-lodo-5-nitrotoluene** (approximately 10 μg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]
 - Ensure the sample is free of any particulate matter by filtering or centrifugation if necessary.[5]
 - Transfer the solution to a GC autosampler vial.
 - The sample is then ready for injection into the GC-MS system.

Instrumentation and Data Acquisition

- FT-IR Spectroscopy: A Fourier-transform infrared spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- GC-MS: An Agilent GC-MS system or equivalent, equipped with a capillary column (e.g., DB-5 or similar), is used for analysis. The gas chromatograph separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and spectra are recorded over a mass range of m/z 50-500.

Synthesis and Analysis Workflow

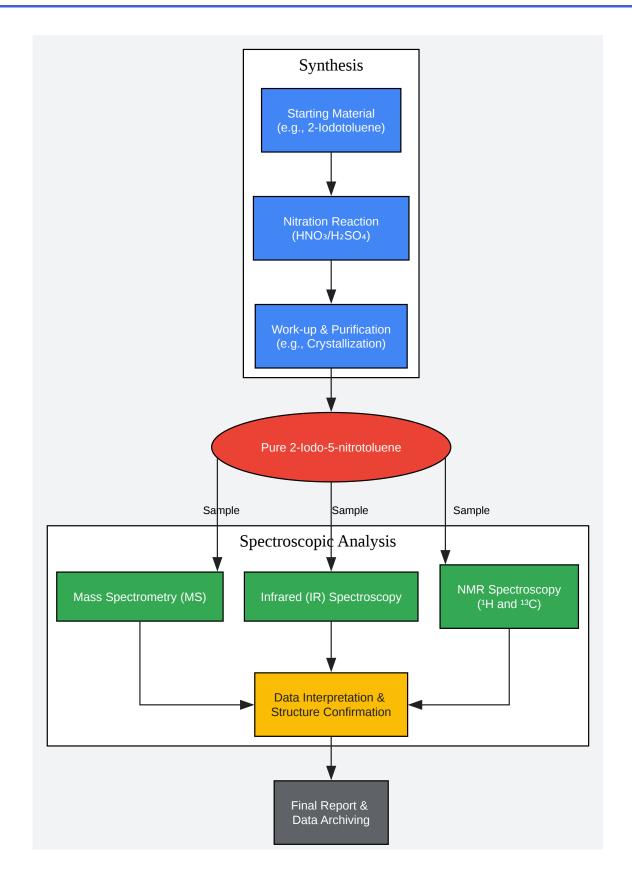


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The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of **2-lodo-5-nitrotoluene**. The synthesis often involves the nitration of an appropriate iodotoluene precursor.





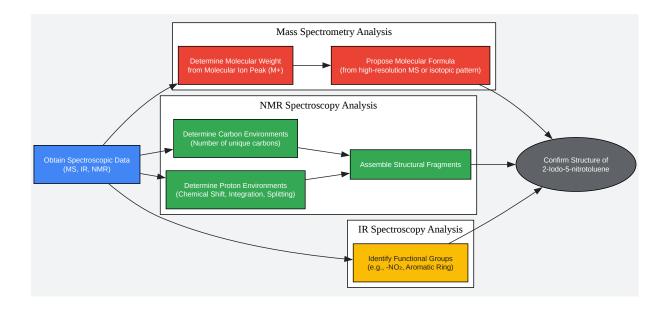
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Caption: Workflow for Synthesis and Spectroscopic Analysis.



Signaling Pathways and Logical Relationships

The process of identifying an unknown organic compound like **2-lodo-5-nitrotoluene** from its spectroscopic data follows a logical decision-making pathway. The following diagram illustrates this process.



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Caption: Logical Pathway for Spectroscopic Data Interpretation.

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